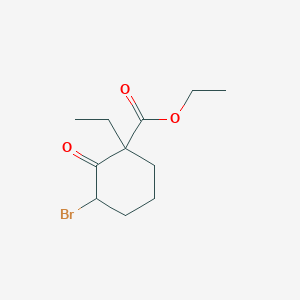
Ethyl 3-bromo-1-ethyl-2-oxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate is a chemical compound with the molecular formula C9H13BrO3. It is a light-yellow oil that is soluble in solvents such as acetone, dichloromethane, ethyl acetate, and methanol . This compound is used as an intermediate in various chemical syntheses, particularly in the production of other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate can be synthesized through a multi-step process involving the bromination of a cyclohexanone derivative followed by esterification. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted cyclohexanecarboxylates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and natural products.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group can participate in reduction and oxidation reactions. These interactions are facilitated by the molecular structure and electronic properties of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-bromo-2-oxocyclohexanecarboxylate
- Ethyl 3-chloro-2-oxocyclohexanecarboxylate
- Ethyl 3-iodo-2-oxocyclohexanecarboxylate
Uniqueness
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate is unique due to its specific substitution pattern and reactivity profile. The presence of the bromine atom and the ester functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
89816-94-4 |
|---|---|
Formule moléculaire |
C11H17BrO3 |
Poids moléculaire |
277.15 g/mol |
Nom IUPAC |
ethyl 3-bromo-1-ethyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H17BrO3/c1-3-11(10(14)15-4-2)7-5-6-8(12)9(11)13/h8H,3-7H2,1-2H3 |
Clé InChI |
DDGXHULAWSRWOP-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCC(C1=O)Br)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


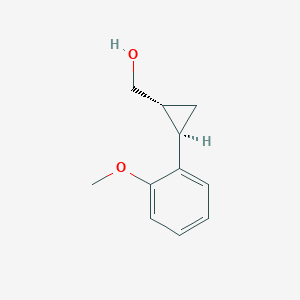
![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)


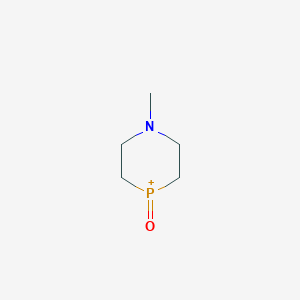

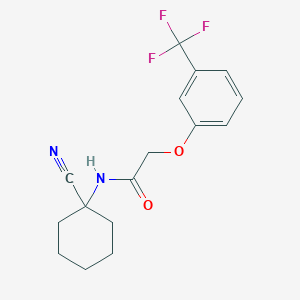
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
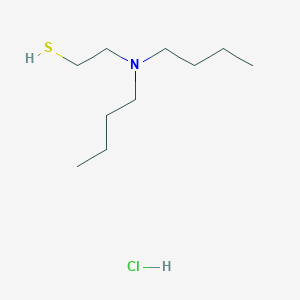
![1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B15280094.png)
![Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15280104.png)

![5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine](/img/structure/B15280110.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)
